Methods of Synthesis
The synthesis of NH2-PEG3 hydrochloride typically involves the reaction of polyethylene glycol with an appropriate amine. The general synthetic route can be summarized as follows:
Key parameters during synthesis include temperature control, reaction time, and pH adjustments to ensure optimal yields and purity .
Molecular Structure
The molecular formula for NH2-PEG3 hydrochloride is , with a molecular weight of approximately 245.77 g/mol. Its structure consists of a central polyethylene glycol chain (three ethylene glycol units) terminated by an amino group and a chloride ion associated with the hydrochloride form.
Reactivity and Chemical Reactions
NH2-PEG3 hydrochloride is reactive due to its amino group, which can participate in several chemical reactions:
These reactions are essential for creating complex biomolecular constructs used in therapeutic applications .
Mechanism of Action
The primary mechanism of action for NH2-PEG3 hydrochloride involves its role as a linker in bioconjugation processes, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context:
This mechanism allows for precise control over protein degradation pathways, making NH2-PEG3 crucial in drug development strategies aimed at modulating protein levels within cells .
Physical and Chemical Properties
Scientific Applications
NH2-PEG3 hydrochloride finds extensive use across various fields:
These applications highlight the versatility of NH2-PEG3 hydrochloride as a critical reagent in modern biochemical research and therapeutic development .
The conceptual foundation of PROTACs was established in 2001 with peptidic degraders that faced limitations in cell permeability and stability. The transition to small-molecule PROTACs post-2008 marked a pivotal advancement, enabling improved pharmacokinetics and oral bioavailability. These molecules induce target degradation by simultaneously engaging an E3 ligase (e.g., CRBN, VHL) and a protein of interest (POI), forming a productive ternary complex that triggers ubiquitination and proteasomal destruction. Unlike inhibitors requiring occupancy of an active site, PROTACs operate catalytically, often exhibiting efficacy at substoichiometric concentrations and addressing "undruggable" targets like transcription factors or scaffold proteins [1] [8].
Clinical validation emerged in 2020 with PROTACs targeting androgen receptor (ARV-110) and estrogen receptor (ARV-471), demonstrating proof-of-concept in oncology. This progression underscores the shift from empirical discovery to rational design, where linker optimization plays a decisive role in degradation efficiency and selectivity [1] [8].
Linker design governs PROTAC functionality through three key parameters: length, flexibility, and hydrophilicity. Polyethylene glycol (PEG) spacers dominate clinical-stage PROTAC architectures (55% prevalence) due to their unique physicochemical properties [6] [9]. The ethylene oxide repeats confer:
Table 1: Classification of Common PROTAC Linkers and Their Properties
Linker Type | Flexibility | Solubility | Metabolic Stability | Synthetic Accessibility |
---|---|---|---|---|
PEG-based (e.g., PEG3) | High | High | Moderate | High |
Alkyl | Moderate | Low | High | High |
Triazole | Low | Moderate | High | Moderate |
Aromatic | Low | Low | High | Moderate |
Empirical studies reveal that linker length profoundly impacts degradation efficacy. For estrogen receptor-α PROTACs, a 16-atom spacer optimizes ternary complex formation, while shorter/longer linkers diminish activity. PEG-based spacers permit systematic length tuning—each ethylene glycol unit extends the chain by ~3.5 Å—enabling precision optimization [2] [9].
NH2-PEG3 hydrochloride (C6H16ClNO3, MW 185.65 Da) exemplifies a trifunctional PEG spacer with a terminal primary amine. Its structure comprises three ethylene glycol units (–(CH2CH2O)3–) capped with an amine hydrochloride group, offering two critical advantages:
Table 2: Commercial Ligand-Linker Conjugates Featuring PEG3 Spacers
Conjugate | E3 Ligand | Terminal Group | Molecular Weight | Key Applications |
---|---|---|---|---|
(S,R,S)-AHPC-PEG3-NH2 | VHL | Amine | 612.2 Da | VHL-recruiting PROTACs (e.g., ARV-110 analogs) |
Pomalidomide-PEG3-NH2 | CRBN | Amine | 484.93 Da | CRBN-based degraders |
E7820-PEG3-NH2 | DCAF15 | Amine | N/A | Sulfonamide-mediated RBM39 degradation |
In synthetic workflows, NH2-PEG3 hydrochloride serves as a building block for parallel PROTAC synthesis. For example, conjugation with VHL ligand (S,R,S)-AHPC yields (S,R,S)-AHPC-PEG3-NH2, which can then be coupled to warhead carboxylic acids via activated esters (e.g., pentafluorophenyl esters). This modularity accelerates SAR studies exploring warhead-E3 pairing, linker length, and attachment chemistry [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7